molecular formula C17H15FN2O3 B1399762 N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide CAS No. 849217-60-3

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Cat. No. B1399762
M. Wt: 314.31 g/mol
InChI Key: FSFMBVMXIPQPMJ-UHFFFAOYSA-N
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Description

“N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide” is a compound that contains a cyclopropane core, which is a three-membered ring structure. It has two amide groups attached to the cyclopropane ring, one with a 4-fluorophenyl group and the other with a 4-hydroxyphenyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopropane dicarboxylic acid with the appropriate amines (4-fluoroaniline and 4-hydroxyaniline) to form the amide bonds.



Molecular Structure Analysis

The cyclopropane ring in the molecule is a strain ring, which could make the compound reactive. The presence of the fluorine and hydroxy groups on the phenyl rings could also influence the reactivity and properties of the compound.



Chemical Reactions Analysis

The compound could potentially undergo reactions at the amide bonds or at the cyclopropane ring. The specific reactions would depend on the reaction conditions and the reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in the molecule. The presence of the amide groups could allow for hydrogen bonding, which could influence the solubility and boiling point of the compound.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A synthetic method for a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, has been established. This involves a multi-step nucleophilic substitution reaction and ester hydrolysis, confirming the structure through 1H NMR and MS spectrum (Zhou et al., 2021).

  • Chemical Structure and Properties : The solid-state structures of related 2-fluoro-2-phenylcyclopropane derivatives were examined to identify short intermolecular contacts of C–F groups, highlighting potential weak hydrogen bonding interactions (Fröhlich et al., 2006).

  • Molecular Modeling and Self-Assembly : Molecular modeling of compounds like bis-(N-α-amido-L-phenylalaninyl)-1,1-cyclopropane dicarboxylate provides insights into the self-assembly of diamide diacids in water, aiding in understanding conformational preferences and hydrogen bonding patterns (Breitbeil et al., 2002).

Applications in Material Science

  • Polymer Synthesis : Research into aromatic polyamides containing cyclohexane structure, closely related to the compound , reveals their application in creating polymers with high thermal stability and solubility in polar aprotic solvents (Hsiao et al., 1999).

  • Electrooptical Properties : Compounds with similar structural features, like 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, have been reported to have large nematic ranges and low melting esters, indicating potential use in electrooptical applications (Gray & Kelly, 1981).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with care and appropriate safety measures should be taken.


Future Directions

The study of this compound could provide interesting insights into the properties and reactivity of cyclopropane compounds and amides. Further research could also explore potential applications of this compound in various fields such as medicinal chemistry or materials science.


properties

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c18-11-1-3-12(4-2-11)19-15(22)17(9-10-17)16(23)20-13-5-7-14(21)8-6-13/h1-8,21H,9-10H2,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFMBVMXIPQPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727978
Record name N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

CAS RN

849217-60-3
Record name N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)-1,1-cyclopropanedicarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-FLUOROPHENYL)-N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B72PBE6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a refluxing mixture of cyclopropane-1,1-dicarboxylic acid (4-benzyloxy-phenyl)-amide (4-fluoro-phenyl)-amide (46 g, 113 mmol), 10% Pd/C (2 g) in EtOH (400 mL) was added dropwise 1,4-cyclohexadiene (62.7 mL, 678 mmol). Stirring was continued for 2-5 h until the reaction was complete. The mixture was cooled to rt, filtered through celite, and washed with EtOH . . . . The solution was then concentrated under reduced pressure. To the flask containing the crude product was added CHCl3 (200 mL). The resulting suspension was stirred for 15 min at rt. The solid was filtered, and dried in the air to give cyclopropane-1,1-dicarboxylic acid (4-fluoro-phenyl)-amide(4-hydroxy-phenyl)-amide (34.4 g, 95%, yield).
Name
cyclopropane-1,1-dicarboxylic acid (4-benzyloxy-phenyl)-amide (4-fluoro-phenyl)-amide
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Wei, H Fan, K Zheng, X Qin, L Yang, Y Yang… - Bioorganic …, 2019 - Elsevier
Both c-Met and VEGFR-2 were important targets for cancer therapies. In order to develop reversible and non-covalent c-Met and VEGFR-2 dual inhibitors, a series of [1,4]dioxino[2,3-f]…
Number of citations: 20 www.sciencedirect.com
D Huang, J Yang, Q Zhang, G Wang, Z Zhang… - European Journal of …, 2021 - Elsevier
The HGF/Met signaling pathway is over-expressed in many types of cancers and closely related to oncogenesis and metastasis. Thus, we developed novel N-phenylpyrimidin-2-amine …
Number of citations: 5 www.sciencedirect.com
D Huang, L Huang, Q Zhang, J Li - European Journal of Medicinal …, 2017 - Elsevier
Over expression of c-Met tyrosine kinase is known to promote tumorigenesis and metastasis, as well as to cause therapeutic resistance. Herein a series of novel 6,11-dihydro-5H-benzo[…
Number of citations: 15 www.sciencedirect.com

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